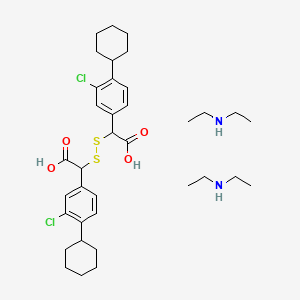
alpha,alpha'-Di(m-chloro-p-cyclohexylphenyl)-alpha',alpha'-dithiodiacetic acid diethylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid diethylammonium is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid diethylammonium typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of chloro and cyclohexylphenyl groups. The final steps often involve the formation of the dithiodiacetic acid and its subsequent reaction with diethylamine to form the diethylammonium salt. Common reagents used in these reactions include chlorinating agents, cyclohexylphenyl derivatives, and sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid diethylammonium can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The chloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the production of specialized materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid diethylammonium exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Alpha,alpha’-Di(m-chlorophenyl)-alpha’,alpha’-dithiodiacetic acid
- Alpha,alpha’-Di(p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid
- Alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid
Uniqueness
Alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid diethylammonium is unique due to its combination of chloro and cyclohexylphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
36612-28-9 |
|---|---|
Molecular Formula |
C36H54Cl2N2O4S2 |
Molecular Weight |
713.9 g/mol |
IUPAC Name |
2-[[carboxy-(3-chloro-4-cyclohexylphenyl)methyl]disulfanyl]-2-(3-chloro-4-cyclohexylphenyl)acetic acid;N-ethylethanamine |
InChI |
InChI=1S/C28H32Cl2O4S2.2C4H11N/c29-23-15-19(11-13-21(23)17-7-3-1-4-8-17)25(27(31)32)35-36-26(28(33)34)20-12-14-22(24(30)16-20)18-9-5-2-6-10-18;2*1-3-5-4-2/h11-18,25-26H,1-10H2,(H,31,32)(H,33,34);2*5H,3-4H2,1-2H3 |
InChI Key |
KCDZGPBNSVLSDN-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.CCNCC.C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)O)SSC(C3=CC(=C(C=C3)C4CCCCC4)Cl)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





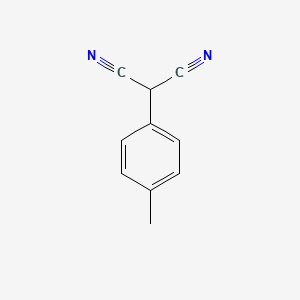
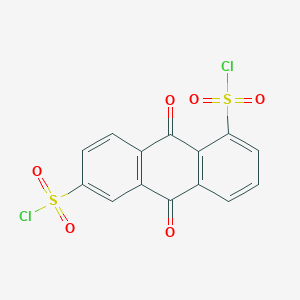
![1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14679356.png)
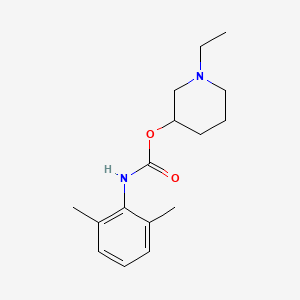

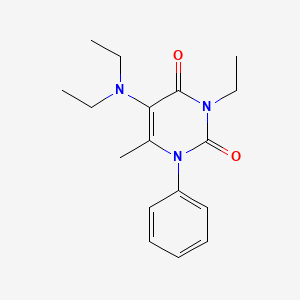
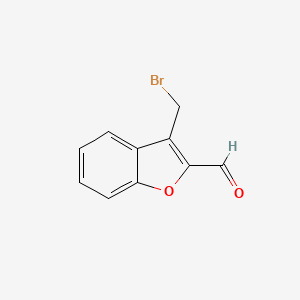
![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)



